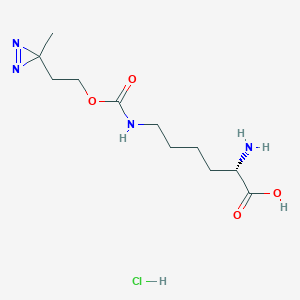

DiAzKs (hydrochloride)

Description

Evolution of Unnatural Amino Acid Mutagenesis in Proteomics

The journey to incorporate unnatural amino acids (UAAs) into proteins, a process known as unnatural amino acid mutagenesis, has revolutionized proteomics. This technology allows for the site-specific introduction of amino acids with novel chemical functionalities, far beyond the 20 canonical amino acids encoded by the standard genetic code.

The initial breakthroughs in this field involved the repurposing of stop codons, typically the amber stop codon (UAG), to encode a UAA. medchemexpress.com This required the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, where the synthetase specifically charges the UAA onto a suppressor tRNA that recognizes the repurposed codon. medchemexpress.com This ensures that the UAA is incorporated only at the desired site within the protein sequence.

Over the years, the methodology has seen significant advancements. Early efforts focused on in vitro systems, but the development of robust orthogonal pairs from organisms like Methanococcus jannaschii paved the way for efficient UAA incorporation in live cells, including bacteria, yeast, and mammalian cells. medchemexpress.com Further refinements have led to the creation of systems that can incorporate multiple different UAAs into a single protein and the use of alternative codons, expanding the scope and applicability of this powerful technique. medchemexpress.com This evolution has transformed our ability to probe and manipulate protein structure and function with unprecedented precision.

Significance of Photo-Crosslinking Probes in Interrogating Molecular Interactions

Understanding the dynamic web of protein-protein, protein-nucleic acid, and protein-small molecule interactions is a central goal of molecular biology. Many of these interactions are transient and have low affinity, making them challenging to study using traditional biochemical methods. Photo-crosslinking probes have emerged as an indispensable tool to overcome these challenges. nih.gov

These probes are chemically inert until activated by a specific wavelength of light, typically UV light. medchemexpress.com Upon photoactivation, they generate highly reactive species that form covalent bonds with nearby molecules, effectively "trapping" the interaction in place. medchemexpress.com This temporal control is a key advantage, allowing researchers to initiate the crosslinking reaction at a specific time point in a biological process.

The most commonly used photo-reactive moieties include aryl azides, benzophenones, and diazirines. thermofisher.com Each has distinct photochemical properties, activation wavelengths, and reactivity profiles. The covalent bond formed by the crosslinker provides a stable link that allows for the purification and subsequent identification of interacting partners, often using techniques like mass spectrometry. This enables the mapping of interaction networks with high spatial and temporal resolution, providing invaluable insights into cellular function.

Position of DiAzKs (hydrochloride) within the Landscape of Advanced Chemical Tools

Within the diverse family of photo-crosslinking amino acids, DiAzKs (hydrochloride) holds a prominent position as a highly effective and versatile tool. DiAzKs is a diazirine-containing lysine (B10760008) analogue. medchemexpress.com The diazirine group is a compact and highly efficient photo-reactive moiety.

One of the key advantages of diazirine-based crosslinkers like DiAzKs is their small size, which minimizes potential steric hindrance that could perturb the natural interaction being studied. thermofisher.com Upon photoactivation with long-wave UV light (around 350 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate. thermofisher.com This carbene can rapidly and indiscriminately insert into C-H and other bonds in its immediate vicinity, providing a snapshot of proximal molecules. thermofisher.com

Compared to other popular photo-crosslinkers, diazirines offer distinct advantages. While benzophenones are also efficient, they are bulkier and can sometimes exhibit a preference for reacting with certain amino acid residues. Aryl azides, though smaller than benzophenones, can be less stable and may rearrange into less reactive species upon photoactivation.

Research has demonstrated the superior efficiency of diazirine-based probes in certain contexts. For instance, a study utilizing DiAzKs for RNA-protein crosslinking reported a sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking. nih.gov This enhanced efficiency is critical for capturing low-abundance interactions.

The utility of DiAzKs is further enhanced by its structural similarity to the natural amino acid lysine, which allows it to be readily incorporated into proteins by the cell's native translational machinery under certain conditions, or more specifically through engineered orthogonal synthetase/tRNA pairs. medchemexpress.comnih.gov This versatility in incorporation methods, combined with its high photo-crosslinking efficiency and minimally perturbing nature, positions DiAzKs (hydrochloride) as a premier tool for the precise and sensitive investigation of molecular interactions in living systems.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYRMQZAZIBQET-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Diazks Hydrochloride

Chemical Synthesis Pathways and Reaction Optimization

The synthesis of DiAzKs and related diazirine-containing probes generally involves the modification of the lysine (B10760008) side chain. medchemexpress.commedchemexpress.com This typically entails coupling a precursor molecule containing the diazirine ring to the ε-amino group of a protected lysine derivative.

One common strategy begins with commercially available, appropriately protected lysine, such as Fmoc-N-ε-Boc-lysine. nih.gov A multi-step process is then used to build the final molecule. For instance, a synthetic route for a δ-photo-lysine (K-dz) has been detailed, providing a clear example of the chemical transformations involved. researchgate.net The synthesis of diazirine-based activity probes often involves preparing a tripeptide backbone and a separate diazirine-containing intermediate, which are then conjugated via amide bond formation in a later step. researchgate.net

| Method | Key Features | Advantages | Disadvantages / Challenges | Reference |

| Traditional Multi-Step | Stepwise synthesis and purification of intermediates. Often uses liquid ammonia (B1221849) for diazirine formation. | Well-established procedures. | Low overall yields, use of hazardous reagents, harsh reaction conditions. | google.com |

| Modular Synthesis | Separate synthesis of a peptide backbone and a diazirine-containing fragment, followed by conjugation. | Allows for flexible combination of different backbones and tags. | Requires careful planning of protecting group strategy. | researchgate.net |

| One-Pot Synthesis | Direct conversion of an amino acid to a diazirine in a single reaction vessel using a hypervalent iodine oxidant. | High yields (up to 99%), improved safety, operational simplicity, avoids isolation of unstable intermediates. | Newer methodology, may require optimization for specific substrates. | google.com |

Methodologies for Site-Specific Incorporation into Biomacromolecules

A key feature of DiAzKs is its ability to be incorporated site-specifically into proteins, allowing for precise mapping of molecular interactions at defined locations. researchgate.netmedchemexpress.com This is achieved through several advanced biological techniques that repurpose the cellular protein synthesis machinery.

The primary method for site-specific incorporation of DiAzKs is genetic code expansion. caymanchem.com This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, most commonly the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species (M. mazei, M. barkeri). researchgate.netsigmaaldrich.comnih.gov This PylRS/tRNAPyl system is orthogonal in bacteria, yeast, and mammalian cells, meaning it functions independently of the host cell's endogenous synthetases and tRNAs. nih.gov

The process involves introducing a nonsense codon, typically the amber stop codon (UAG), into the gene of the target protein at the desired incorporation site via mutagenesis. researchgate.netsigmaaldrich.com The cell is co-transfected with plasmids encoding the orthogonal PylRS and the tRNAPyl, which has been engineered to recognize the UAG codon. sigmaaldrich.com When DiAzKs is supplied in the cell culture medium, the orthogonal PylRS specifically recognizes and charges it onto the tRNAPyl. caymanchem.com The ribosome then reads the UAG codon and incorporates DiAzKs into the growing polypeptide chain, producing a full-length protein containing the photo-reactive amino acid at a predetermined position. sigmaaldrich.com

| Component | Description | Organism of Origin (Example) | Target System (Example) | Reference |

| Unnatural Amino Acid | DiAzKs (hydrochloride) / AbK | Synthetic | E. coli, Yeast, Mammalian Cells | nih.gov |

| Orthogonal Synthetase | Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina barkeri (MbPylRS) | E. coli, Yeast, Mammalian Cells | nih.gov |

| Orthogonal tRNA | tRNAPyl with CUA anticodon | Methanosarcina barkeri | E. coli, Yeast, Mammalian Cells | sigmaaldrich.comnih.gov |

| Target Codon | Amber Stop Codon (UAG) | N/A | Gene of Interest (e.g., eGFP, hClpP) | sigmaaldrich.comresearchgate.net |

The genetic code expansion system for DiAzKs has been successfully implemented in various mammalian cell lines, including HEK293T cells. sigmaaldrich.commedchemexpress.com A significant challenge in mammalian systems is the efficient delivery of the necessary genetic components (PylRS, tRNAPyl, and the target gene). medkoo.com To overcome this, efficient viral delivery systems have been developed. researchgate.netmedchemexpress.com Baculovirus-based vectors, for example, have a large cargo capacity and can deliver all the required components into a wide variety of mammalian cell types with high efficiency. medkoo.com

This approach has enabled the site-specific incorporation of DiAzKs and other unnatural amino acids into proteins within living mammalian cells for applications such as probing protein-protein interactions. researchgate.netmedchemexpress.com For instance, by incorporating the related amino acid DiazK into the inner chamber of the human mitochondrial protease hClpP, researchers were able to covalently trap and identify its substrate proteins directly within the cellular environment. researchgate.net

Remarkably, studies have demonstrated that DiAzKs (referred to as photo-lysine) can be incorporated into proteins by the native mammalian translation machinery without the need for an orthogonal synthetase/tRNA pair. researchgate.netsmolecule.com This suggests that the endogenous lysyl-tRNA synthetase can recognize DiAzKs and charge it onto the native tRNALys, leading to its stochastic incorporation at lysine codons throughout the proteome. While this method does not offer site-specificity, it provides a powerful tool for globally probing interactions mediated by lysine and its post-translational modifications (PTMs). smolecule.com This approach has been successfully used to capture and identify proteins that recognize lysine PTMs, such as the "readers" and "erasers" of histone modifications, which are crucial regulators of chromatin biology. researchgate.netsmolecule.com

Design and Synthesis of DiAzKs (hydrochloride) Derivatives for Specialized Applications

To expand the utility of DiAzKs, researchers have designed and synthesized derivatives with additional functionalities. These modifications are tailored for more specialized experimental needs, such as combining cross-linking with other biochemical labeling techniques.

Another derivative, Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)carbonyl]-l-lysine , was designed as a "wide-range" photo-cross-linker. Its extended and flexible linker arm allows the photo-reactive diazirine group to probe a larger spatial area, enabling it to cross-link with interacting partners that may be more distant (up to ~15 Å away) than those captured by the shorter side chain of DiAzKs.

| Compound | Core Structure | Added Functional Group(s) | Specialized Application | Reference |

| DiAzKs | Lysine + Diazirine | None | Photo-cross-linking of proximal interactors (~3-12 Å). | medchemexpress.com |

| PrDiAzK | Lysine + Diazirine | Alkyne | Dual-purpose probe for photo-cross-linking and subsequent bioorthogonal labeling via click chemistry. | medchemexpress.com |

| Wide-Range Cross-linker | Lysine + Trifluoromethyl-diazirine | Extended benzyloxycarbonyl linker | Photo-cross-linking of more distant interactors (up to ~15 Å). | iris-biotech.de |

Photophysical and Mechanistic Aspects of Diazks Hydrochloride

Photoreactivity of the Diazirine Moiety: Activation and Intermediate Formation Upon UV Irradiation (~360 nm)

The core of DiAzKs's function lies in its diazirine ring, a three-membered ring containing a carbon and two nitrogen atoms connected by a double bond. wikipedia.orgresearchgate.net This structure is relatively stable under ambient laboratory light, acidic, and basic conditions, but becomes highly reactive upon irradiation with long-wave UV light, typically in the range of 330-370 nm. iris-biotech.dethermofisher.comsigmaaldrich.com

Upon absorbing a photon in this wavelength range, the diazirine moiety undergoes a photochemical reaction. wikipedia.orgiris-biotech.de The primary event is the irreversible extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process. usf.edursc.org This loss of N₂ generates a highly reactive and short-lived intermediate known as a carbene. iris-biotech.dethermofisher.comnih.govthermofisher.com A carbene is a species containing a neutral carbon atom with two unshared valence electrons. wikipedia.orgsquarespace.com

Recent studies indicate that the photolysis process is more nuanced, involving a two-step mechanism. springernature.compku.edu.cn Initially, the diazirine isomerizes to a linear diazo intermediate, which then, upon further irradiation, generates the carbene. usf.eduspringernature.compku.edu.cn The formation of the singlet state carbene is particularly advantageous for photoaffinity labeling, as it inserts rapidly into nearby chemical bonds. usf.edu

Molecular Mechanisms of Covalent Crosslinking with Biological Targets

The carbene intermediate generated from the photoactivation of DiAzKs is extremely reactive and will rapidly insert into various types of chemical bonds in its immediate vicinity. wikipedia.orgnih.gov This high reactivity is the key to its function as a crosslinking agent. The carbene does not require a specific functional group for reaction and can form stable covalent bonds by inserting into a wide array of single bonds, including:

C-H bonds (carbon-hydrogen) wikipedia.orgiris-biotech.de

O-H bonds (oxygen-hydrogen) wikipedia.orgiris-biotech.de

N-H bonds (nitrogen-hydrogen) wikipedia.orgusf.edu

S-H bonds (sulfur-hydrogen) nih.gov

This broad reactivity allows DiAzKs, once incorporated into a peptide or protein, to covalently link to almost any nearby amino acid side chain or peptide backbone of an interacting protein. thermofisher.comsigmaaldrich.comnih.gov The reaction is considered a proximity-dependent labeling event; the crosslink forms because the activated probe is close to its binding partner. wikipedia.org This process converts a noncovalent interaction (e.g., between two proteins) into a stable covalent linkage, facilitating the identification and characterization of these interactions. rsc.org While traditionally considered indiscriminate, recent findings suggest that by tuning irradiation conditions, some selectivity towards polar residues like aspartic acid and glutamic acid can be achieved. springernature.comnih.gov

Spectroscopic Characterization of Photoreactive Processes

The photoreactivity of diazirine-containing compounds like DiAzKs is monitored and characterized using spectroscopic techniques. UV-Vis spectroscopy is fundamental for determining the optimal wavelength for photoactivation. Diazirines typically exhibit a characteristic UV absorption maximum (λmax) in the 350-400 nm range. islandscholar.ca The disappearance of this absorption peak upon UV irradiation can be used to monitor the decomposition of the diazirine and the progress of the photoreaction. researchgate.net

Recent advanced studies have employed real-time nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to dissect the photoreaction mechanism. springernature.compku.edu.cn These techniques have been instrumental in identifying the sequential formation of the diazo intermediate followed by the carbene, providing a more detailed picture than UV spectroscopy alone. springernature.compku.edu.cn

| Spectroscopic Data for Diazirine Photoreactivity | |

| Typical Activation Wavelength (λmax) | ~350 - 370 nm iris-biotech.dethermofisher.comthermofisher.com |

| Primary Photoproducts | Carbene, Dinitrogen (N₂) wikipedia.orgiris-biotech.de |

| Key Intermediates | Singlet Carbene, Diazo isomer usf.eduspringernature.com |

| Monitoring Techniques | UV-Vis Spectroscopy, NMR Spectroscopy, Mass Spectrometry springernature.compku.edu.cnislandscholar.ca |

Specificity and Efficiency of Photoactivation within Complex Biological Environments

The utility of DiAzKs as a probe hinges on the specificity and efficiency of the photo-crosslinking process within a complex biological milieu, such as in living cells or cell lysates. nih.gov

Specificity: The specificity of labeling is primarily driven by the initial non-covalent binding of the molecule containing the DiAzKs probe to its biological target. nih.gov The crosslinking itself is proximity-based rather than chemically selective. wikipedia.org To ensure that the observed crosslinks are a result of specific binding and not random collisions, control experiments are crucial. A common control involves a competition experiment, where the biological sample is pre-incubated with an excess of a non-photoreactive competitor molecule. nih.gov A significant reduction in crosslinking in the presence of the competitor indicates specific labeling. nih.gov Compared to other photophores like benzophenones, diazirines often exhibit less non-specific labeling and higher cross-linking efficiencies. rsc.org

Applications in Advanced Proteomic and Protein Interaction Studies

Elucidation of Protein-Protein Interactions (PPIs) in Cellular Contexts

DiAzKs (hydrochloride) facilitates the study of PPIs by being incorporated into proteins and then activated by UV light to form covalent cross-links with nearby interacting partners. medchemexpress.commedchemexpress.eumedchemexpress.comabmole.combiocompare.commedchemexpress.com This process "freezes" transient and stable interactions, enabling their subsequent identification and analysis.

Identification of Direct Interacting Partners

The primary application of DiAzKs is in the identification of direct binding partners of a protein of interest. medchemexpress.com By genetically encoding the incorporation of DiAzKs into a specific site within a "bait" protein, researchers can ensure that only proteins in very close proximity will be cross-linked upon photoactivation. researchgate.netnih.gov This site-specific incorporation minimizes the capture of non-specific or indirect interactors, leading to a higher confidence in the identified binding partners. medchemexpress.com For instance, this method has been successfully used to trap and identify substrate proteins for proteases like the human mitochondrial caseinolytic protease P (hClpP), revealing its role in mitochondrial homeostasis. researchgate.netnih.gov

Mapping of Protein Interaction Networks

Beyond one-to-one interactions, DiAzKs can be used to map larger protein interaction networks. elifesciences.org By applying this photo-cross-linking strategy in combination with mass spectrometry-based proteomics, a snapshot of multiple protein interactions occurring simultaneously within a cell can be captured. elifesciences.orgnih.gov This approach can reveal the composition of protein complexes and provide insights into the broader cellular pathways in which a protein is involved. nih.govarxiv.org For example, studies in E. coli have used a similar cross-linking approach to construct a protein-protein interaction network, identifying a highly connected module of proteins involved in translation. elifesciences.org While powerful, this method can be biased towards highly abundant proteins, a limitation that can be mitigated through subcellular fractionation. elifesciences.org

Dynamic Analysis of PPIs

Protein interactions are often dynamic, changing in response to cellular signals or environmental cues. nih.govnih.gov DiAzKs enables the study of these dynamic changes by allowing researchers to perform the photo-cross-linking at specific time points or under different cellular conditions. nih.govelifesciences.org This allows for the comparison of interaction profiles, revealing how PPI networks are remodeled. For example, this technique can identify unique substrate proteins for hClpP under conditions of mitochondrial oxidative stress, demonstrating how the protease's activity is altered to cope with cellular stress. nih.gov This ability to capture transient interactions is a key advantage over other methods that may only detect stable, long-lived complexes. elifesciences.org

Investigation of Lysine (B10760008) Post-Translational Modifications (PTMs) and Their Recognition

DiAzKs, being a lysine analog, is particularly well-suited for studying the biology of lysine PTMs. medchemexpress.combiocompare.commedchemexpress.comarctomsci.com These modifications play a crucial role in regulating protein function, and identifying the proteins that "read" and "erase" these marks is essential for understanding their downstream effects. scienceopen.comresearchgate.net

Capture and Identification of PTM 'Readers'

"Reader" proteins are those that specifically recognize and bind to a particular PTM, translating the modification into a functional cellular outcome. scienceopen.comresearchgate.net By incorporating a photo-reactive lysine analog like DiAzKs, which can also carry a specific modification, into a peptide or protein, researchers can capture these reader proteins. medchemexpress.combiocompare.commedchemexpress.comarctomsci.com Upon UV irradiation, the DiAzKs will covalently cross-link to the reader protein, allowing for its isolation and identification. scienceopen.com This approach has been instrumental in identifying readers of various histone modifications, which are key regulators of gene expression. medchemexpress.combiocompare.commedchemexpress.comarctomsci.comscienceopen.com The small size of the diazirine group in DiAzKs is advantageous as it is less likely to sterically hinder the binding of reader proteins compared to bulkier photo-reactive groups. scienceopen.com

Below is a table summarizing research findings on the use of diazirine-based probes for identifying PTM readers:

| PTM Studied | Probe Type | Key Finding |

| Histone H3 Lysine 4 Trimethylation (H3K4Me3) | Diazirine-based photoaffinity probe | Demonstrated significantly improved photo-cross-linking rates, yields, and specificities for capturing reader proteins compared to benzophenone-based probes. scienceopen.com |

| Lysine Post-Translational Modifications (general) | Photo-lysine (DiAzKs) | Can be readily incorporated into proteins by native mammalian translation machinery to capture and identify proteins that recognize lysine PTMs. medchemexpress.combiocompare.commedchemexpress.com |

Characterization of PTM 'Erasers'

PTM "erasers" are enzymes that catalyze the removal of post-translational modifications. scienceopen.com Similar to the strategy for capturing readers, DiAzKs-containing probes can be used to identify and characterize these eraser enzymes. medchemexpress.combiocompare.comarctomsci.com The transient nature of enzyme-substrate interactions makes them difficult to study by traditional methods. scienceopen.com Photo-cross-linking with DiAzKs can trap this fleeting interaction, enabling the identification of the eraser enzyme. This has been successfully applied to identify enzymes that remove histone lysine acetylation and malonylation. scienceopen.com

The table below highlights findings related to the characterization of PTM erasers using this technology:

| PTM Targeted for Removal | Probe Type | Outcome |

| Histone Lysine Acetylation | Diazirine-based photoaffinity probe | Successful identification of enzymes that catalyze the removal of this modification. scienceopen.com |

| Histone Lysine Malonylation | Diazirine-based photoaffinity probe | Successful identification of enzymes that catalyze the removal of this modification. scienceopen.com |

| General Lysine PTMs | Photo-lysine (DiAzKs) | Can be used to identify "erasers" of histone modifications. medchemexpress.combiocompare.comarctomsci.com |

Probing Protein Conformation and Structural Dynamics

The study of protein conformation and the dynamic changes it undergoes is critical to understanding protein function. Photo-labeling techniques using diazirine-containing probes offer a powerful method to investigate these dynamics. By incorporating a photoreactive probe like DiAzKs into a protein, researchers can map solvent-accessible surfaces and monitor conformational transitions.

A similar photoreactive diazirine probe, ³H-diazirine (³H-DZN), has been used to demonstrate the utility of this approach. researchgate.net Upon photolysis, it generates a reactive carbene that unselectively labels the molecular surfaces it encounters. researchgate.net This method was successfully used to monitor the urea-induced unfolding of bovine α-lactalbumin. The extent of labeling increased as the protein unfolded, exposing previously buried surfaces. researchgate.net This allowed for the mapping of solvent accessibility along the polypeptide chain and provided insights into the structural features of the protein's native and denatured states. researchgate.net This principle of using a compact, photoreactive probe to report on conformational changes is directly applicable to DiAzKs, which can be incorporated site-specifically to probe local structural dynamics or metabolically to assess global changes.

Functional Proteomics for Pathway Elucidation and Disease Mechanism Research

Functional proteomics aims to understand the roles of proteins in biological processes, including signaling pathways and disease mechanisms. virosin.orgnih.gov A key aspect of this is mapping the complex network of protein-protein interactions (PPIs) that govern cellular activities. nih.gov DiAzKs (hydrochloride) is particularly well-suited for this purpose. As a photo-cross-linker, it can be used in photoaffinity labeling (PAL) experiments to covalently trap interacting proteins, including those that interact weakly or transiently. researchgate.net

The general workflow involves introducing DiAzKs into a biological system, where it is incorporated into proteins. medchemexpress.com Upon UV irradiation, the diazirine group is activated, forming a covalent bond with any protein in close proximity at that moment. rsc.orgresearchgate.net These cross-linked protein complexes can then be isolated and the interacting partners identified using mass spectrometry. mendeley.com This allows for the "snapshot" capture of interactions within a specific cellular context or in response to a particular stimulus, providing crucial information for elucidating signal transduction pathways and understanding how they are altered in disease states. virosin.orgpubcompare.ai

Application in Drug Target Identification and Validation Platforms

Identifying the specific protein target of a bioactive small molecule is a crucial yet challenging step in drug discovery. rsc.org Photoaffinity labeling, using probes like DiAzKs, has become a benchmark technique for this purpose. researchgate.netrsc.org By attaching a diazirine-containing photo-reactive group to a drug molecule or by using DiAzKs to probe the targets of lysine-binding compounds, researchers can covalently link the molecule to its protein target(s) within a complex biological sample, such as live cells or cell lysates. rsc.org

This covalent capture overcomes the limitations of non-covalent interactions, which may not survive purification and analysis procedures. Once the drug is cross-linked to its target protein, the complex can be enriched and identified via proteomic analysis. This approach not only confirms the identity of the primary target but can also reveal off-target interactions, which is vital for understanding a drug's full mechanism of action and potential side effects. researchgate.net The validation of these targets often involves subsequent genetic or pharmacological experiments to confirm their role in the desired therapeutic effect. nih.gov

Case Studies in Specific Biological Systems

The versatility of diazirine-based photo-cross-linking is demonstrated by its application across diverse biological questions and systems.

Understanding the proteome and interactome of specific cell types within a complex organism, like neurons in the brain, is a significant challenge. A chemical biology approach called MACSPI (Methionine Analog-based Cell-Specific Proteomics and Interactomics) utilizes a bifunctional amino acid probe with a diazirine group to tackle this problem in the model organism Caenorhabditis elegans. pnas.org While this study used a methionine analog (photo-ANA) rather than a lysine analog, the principle is identical. By expressing an engineered tRNA synthetase in specific tissues, such as muscles or the entire nervous system, the diazirine-containing probe was selectively incorporated into the proteins of those cells. pnas.org

Upon photoactivation, the probe captured protein-protein interactions specifically within those tissues in the living animal. pnas.org This allowed for the successful profiling of muscle- and neuron-specific proteomes and interactomes, including the identification of tissue-specific interactors for the chaperone protein HSP90. pnas.org This methodology highlights the power of using genetically encoded, photo-activatable amino acids to dissect the molecular composition and protein networks of specific cell types, like neurons, within an intact organism.

Table 1: MACSPI Approach for Tissue-Specific Proteomics This interactive table summarizes the key features of the MACSPI method, a relevant application of diazirine-based probes in neuroscience.

| Feature | Description | Reference |

| Method | Methionine Analog-based Cell-Specific Proteomics and Interactomics (MACSPI) | pnas.org |

| Probe | Photo-ANA (a bifunctional methionine analog with alkyne and diazirine groups) | pnas.org |

| Mechanism | Tissue-specific expression of a mutant methionyl-tRNA synthetase incorporates photo-ANA into the proteome of targeted cells. UV activation cross-links interacting proteins. | pnas.org |

| Organism | Caenorhabditis elegans | pnas.org |

| Application | Profiled proteomes and HSP90 interactomes in body wall muscles and the nervous system, identifying tissue-specific proteins and interactors. | pnas.org |

Identifying the substrates of proteases is essential for understanding their biological functions. A combination of genetic code expansion, photo-cross-linking, and proteomics has been used to identify substrates of the human mitochondrial caseinolytic protease P (hClpP). In this approach, the diazirine-containing amino acid DiazK was site-specifically incorporated into the inner proteolytic chamber of hClpP in living mammalian cells. mendeley.com

Upon UV irradiation, the DiazK captured and covalently trapped substrate proteins as they entered the chamber. mendeley.com The cross-linked hClpP-substrate complexes were then purified and the trapped proteins identified by mass spectrometry. mendeley.com This strategy not only confirmed many known hClpP substrates but also identified 30 novel potential substrates, highlighting the role of hClpP in mitochondrial homeostasis and the response to oxidative stress. mendeley.com A similar diazirine-based cross-linking approach has also been successfully used to discover substrates for the prokaryotic serine protease DegP. rsc.org

Table 2: Novel Substrates of hClpP Identified Using DiazK Photo-Cross-linking This interactive table lists some of the newly identified potential substrates of hClpP and their associated biological processes.

| Identified Protein Class | Function/Pathway | Reference |

| Mitochondrial Ribosome Subunits | Protein synthesis in mitochondria | mendeley.com |

| ATP Synthase Subunits | Oxidative phosphorylation | mendeley.com |

| tRNA Ligases | Protein synthesis | mendeley.com |

| TCA Cycle Components | Cellular respiration | mendeley.com |

| Amino Acid Degradation Enzymes | Metabolism | mendeley.com |

| Fatty Acid Synthesis Components | Lipid metabolism | mendeley.com |

Interferon-induced transmembrane protein 3 (IFITM3) is a crucial antiviral protein that restricts the entry of many viruses, but its precise mechanism and the cellular factors it interacts with have been difficult to fully elucidate. researchgate.netnsf.gov To identify the interaction partners of IFITM3, researchers have employed photo-cross-linking with diazirine-containing unnatural amino acids. mendeley.comrockefeller.edu

In these studies, a diazirine-containing amino acid was site-specifically incorporated into the IFITM3 protein. mendeley.com Following UV irradiation in cells, proteins that directly interact with IFITM3 were covalently cross-linked. rockefeller.edu Using quantitative SILAC (Stable Isotope Labeling with Amino acids in Cell culture) proteomics, researchers could then identify the captured proteins. mendeley.com This approach led to the identification of VCP/p97 AAA-ATPase as a primary interaction partner of IFITM3, revealing that this interaction is crucial for the proper trafficking, turnover, and antiviral function of IFITM3. researchgate.net This case study demonstrates how DiAzKs and similar probes can be used to uncover the molecular machinery that regulates the function of important effector proteins in the immune system.

Table 3: Key IFITM3 Interactor Identified via Diazirine Photo-Cross-linking This interactive table highlights the significant finding from proteomic studies of IFITM3.

| Interacting Protein | Functional Role | Significance of Interaction | Reference |

| VCP/p97 AAA-ATPase | Cellular protein quality control, trafficking, and degradation | Regulates IFITM3 ubiquitination, trafficking, turnover, and engagement with incoming virus particles. | researchgate.net |

Methodological Frameworks for Diazks Hydrochloride Research

Experimental Design for UV Light-Activated Crosslinking in In Vitro and Cellular Systems

The core utility of DiAzKs (hydrochloride) lies in its ability to act as a UV light-activated photo-crosslinking probe in both cell-free (in vitro) and live-cell (in situ) environments. abmole.com The experimental design hinges on the site-specific incorporation of DiAzKs into a protein of interest, followed by UV irradiation to covalently trap interacting partners.

In a typical cellular experiment, cells are engineered to express a target protein containing DiAzKs at a specific residue. These cells are then exposed to UV light to induce crosslinking. For instance, in studies involving the human caseinolytic protease P (hClpP) in HEK293T cells, irradiation is performed using UV light at a wavelength of 365 nm for approximately 15 minutes. researchgate.net The formation of higher molecular weight bands, observable via Western Blot analysis, provides initial evidence of successful crosslinking between the DiAzKs-containing protein and its binding partners or substrates. researchgate.netpubcompare.ai

In vitro crosslinking follows a similar principle but uses purified components. The DiAzKs-containing protein is incubated with a purified potential interacting protein or a complex protein mixture (like a cell lysate). The mixture is then irradiated under controlled conditions to form covalent crosslinks. medchemexpress.com This cell-free approach is crucial for validating direct interactions and for detailed biophysical studies.

The efficiency of crosslinking depends on several factors that must be optimized for each experimental system.

| Parameter | Description | Typical Range/Condition | Source |

| UV Wavelength | The wavelength of UV light used to activate the diazirine group. | ~355-365 nm | nih.govresearchgate.net |

| Irradiation Time | The duration of UV exposure required to generate the reactive carbene intermediate. | 10-30 minutes | researchgate.net |

| Probe Concentration | The concentration of the DiAzKs-containing protein. | System-dependent | N/A |

| Sample Environment | The context of the experiment. | In Vitro (purified proteins) or Cellular (live cells) | medchemexpress.com |

| Detection Method | The initial method to confirm crosslinking. | SDS-PAGE and Western Blot | researchgate.net |

Integration with High-Throughput Proteomic Analysis Technologies

Following successful crosslinking, identifying the unknown interaction partners requires sophisticated proteomic techniques. The covalent nature of the DiAzKs-induced bond makes these complexes stable enough for purification and analysis.

Mass spectrometry (MS) is the primary tool for identifying and quantifying the proteins captured by DiAzKs. The general workflow involves the following steps:

Separation: The crosslinked protein complexes are separated from non-crosslinked proteins, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The high-molecular-weight bands corresponding to the crosslinked species are excised.

Digestion: The proteins within the gel slice are enzymatically digested, most commonly with trypsin, to generate smaller peptides.

Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Modern high-throughput proteomic approaches significantly enhance this process. Data-independent acquisition (DIA) strategies, such as diaPASEF, have emerged as powerful methods that can improve the coverage, quantitative precision, and throughput of the analysis, enabling the detection of hundreds of proteins from a complex sample. nih.govbiorxiv.org These methods are particularly valuable for identifying low-abundance interaction partners in cellular lysates. nih.gov

The data generated from the MS analysis of crosslinked samples is complex and requires specialized bioinformatic tools to interpret. The key challenge is to identify the "chimeric" peptides—two distinct peptides covalently linked together by the DiAzKs residue.

Specialized software packages, such as Protein Prospector, are designed to search MS/MS data specifically for these cross-linked peptide signatures. nih.gov This software facilitates the discovery of the amino acid sequences of both interacting peptides and the site of the crosslink. The analytical process often involves comparing results from UV-irradiated samples with non-irradiated controls to distinguish specific interactions from non-specific background proteins. nih.gov In quantitative proteomic studies, the significance of an interaction is determined by calculating enrichment factors from multiple technical replicates, allowing for the confident identification of bona fide interaction partners. researchgate.net The final output is a list of identified proteins that can be further analyzed for their roles in various biological processes. researchgate.net

Mass Spectrometry-Based Identification and Quantification

Development and Optimization of Cell-Based Research Models for DiAzKs (hydrochloride) Studies

The use of DiAzKs (hydrochloride) in living cells is made possible through the technique of genetic code expansion. This technology allows for the site-specific incorporation of non-canonical amino acids like DiAzKs into proteins during translation. researchgate.net

Developing a cell-based model requires the introduction of two key components into the host cells, such as the commonly used Human Embryonic Kidney 293T (HEK293T) cell line:

An engineered aminoacyl-tRNA synthetase that specifically recognizes DiAzKs and attaches it to its partner tRNA.

An engineered transfer RNA (tRNA), often a suppressor tRNA, that reads through a specific codon (e.g., the amber stop codon, UAG) and inserts DiAzKs at that position in the growing polypeptide chain.

These components are typically delivered into the cells using efficient viral delivery systems. researchgate.net Once the system is established, the expression of the full-length, DiAzKs-containing protein must be verified. This is often accomplished by designing the target protein with an epitope tag (e.g., an HA-tag) and confirming its expression and correct molecular weight via Western Blot analysis. researchgate.net This model system then allows for the study of protein-protein interactions within their native physiological context.

In Vitro Systems for Biochemical and Biophysical Characterization

While cell-based models provide physiological relevance, in vitro systems using purified components are indispensable for detailed biochemical and biophysical characterization of protein interactions. medchemexpress.com In this setup, the DiAzKs-containing protein and its potential binding partner(s) are produced and purified separately.

The purified proteins are then combined in a controlled buffer system, and crosslinking is initiated by UV light. This approach offers several advantages:

Confirmation of Direct Interaction: It definitively proves that the interaction between two proteins is direct and does not require other cellular factors.

Quantitative Analysis: It allows for the precise control of protein concentrations, enabling the study of binding affinities and kinetics.

Structural Studies: The stabilized, crosslinked complexes can be more amenable to structural analysis techniques.

These in vitro experiments serve as a crucial validation step for interactions identified in cellular studies and provide a platform for dissecting the molecular details of the interaction. medchemexpress.commedchemexpress.com

Analytical Methodologies for Compound Purity and Stability in Research Settings

The reliability of any research using DiAzKs (hydrochloride) depends on the purity and stability of the compound itself. Analytical methodologies are employed to ensure the quality of the chemical probe before its use in experiments.

High-Pressure Liquid Chromatography (HPLC) is a standard technique for assessing the purity of chemical compounds like DiAzKs (hydrochloride). scirp.org A stability-indicating HPLC method can be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure accurate quantification and separation from any potential impurities or degradation products. scirp.org

| Validation Parameter | Description | Acceptance Criteria Example | Source |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. | Peak purity of the analyte is >0.998. | scirp.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. | scirp.org |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery between 98.0% and 102.0%. | scirp.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. | europa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in pH or mobile phase composition. | scirp.org |

For DiAzKs (hydrochloride), a typical method would utilize a reverse-phase column (e.g., Inertsil C18) with a gradient mobile phase consisting of a buffer (e.g., orthophosphoric acid adjusted to pH 3.0) and an organic solvent like acetonitrile. scirp.org Stability is further assessed through forced degradation studies, where the compound is exposed to stress conditions such as acid, base, and heat to identify potential degradation pathways. scirp.org Information on solubility (e.g., soluble in DMSO and water) and appropriate storage conditions (e.g., -20°C or -80°C, protected from light) is also critical for maintaining compound integrity in a research setting. abmole.commedchemexpress.com

Table of Mentioned Compounds

Emerging Frontiers and Future Perspectives in Diazks Hydrochloride Applications

Advancements in Genetically Encoded Photo-Crosslinking Technologies

The genetic incorporation of unnatural amino acids (UAAs) like DiAzKs (also known as photo-lysine) has revolutionized the study of protein interactions within their native cellular environment. acs.orgmedchemexpress.commedchemexpress.com This technology allows for the site-specific insertion of a photo-activatable crosslinking moiety into a protein of interest (POI), providing unparalleled precision in capturing molecular interactions. researchgate.netplos.org

Recent advancements have focused on improving the efficiency and applicability of this technology. For instance, the development of optimized viral delivery systems has enhanced the incorporation of UAAs into mammalian cells, a previously challenging endeavor. medchemexpress.com Furthermore, researchers are continuously evolving the pyrrolysyl-tRNA synthetase/tRNA pair, originally from archaea like Methanosarcina mazei, to recognize and incorporate a wider array of UAAs with novel functionalities. viennabiocenter.org

One of the key advantages of diazirine-based photo-crosslinkers like DiAzKs is their small size and high reactivity upon activation with UV light (~350-360 nm), which is less damaging to cells than the lower wavelengths required for other crosslinkers. acs.orgmedchemexpress.com This allows for the capture of transient and weak interactions with high temporal resolution. researchgate.netplos.org Studies have shown that diazirine-based UAAs can significantly increase crosslinking efficiency compared to conventional methods. For example, the use of DiAzKs in studying RNA-protein interactions resulted in a sevenfold increase in crosslinking efficiency compared to traditional 254 nm UV crosslinking. researchgate.net

Bifunctional crosslinkers that combine a photo-activatable group with a bioorthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry) represent another significant advancement. researchgate.net These probes, such as those containing a diazirine and a terminal alkyne, allow for not only the covalent capture of interacting partners but also their subsequent enrichment and identification through bioorthogonal ligation to reporter tags like biotin (B1667282) or fluorescent dyes. nih.gov This dual functionality streamlines the process of identifying previously unknown protein-protein interactions (PPIs).

Synergistic Approaches with Quantitative Proteomics (e.g., SILAC-based analyses)

The combination of photo-crosslinking with quantitative proteomics techniques, particularly Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has created a powerful workflow for the comprehensive and quantitative analysis of protein interactomes. This synergistic approach allows for the precise identification and quantification of proteins that interact with a specific POI under different cellular conditions.

SILAC involves metabolically labeling the proteomes of two cell populations with "light" (normal) or "heavy" (isotope-labeled) amino acids, typically lysine (B10760008) and arginine. biorxiv.org After incorporating a photo-crosslinker like DiAzKs into a bait protein in one cell population, the cells are irradiated to capture interacting partners. The "light" and "heavy" cell lysates are then combined, and the bait protein is purified. The ratio of "heavy" to "light" peptides in the subsequent mass spectrometry (MS) analysis allows for the differentiation of specific interaction partners from non-specific background contaminants. nih.gov

This method is particularly valuable for studying transient or low-affinity interactions that are often difficult to detect using conventional affinity purification-mass spectrometry (AP-MS) approaches. The covalent bond formed by DiAzKs stabilizes these fleeting interactions, enabling their capture and subsequent identification. frontiersin.org

Recent studies have demonstrated the successful application of SILAC-based quantitative proteomics in conjunction with genetically encoded photo-crosslinkers to map the interactomes of various proteins. nih.gov This approach not only identifies the interacting proteins but also provides quantitative information about how these interactions change in response to cellular signals, disease states, or drug treatments. The development of MS-cleavable photo-crosslinkers further enhances this methodology by simplifying the identification of the cross-linked peptides and pinpointing the site of interaction. frontiersin.orgbeilstein-journals.org

Integration with Computational Biology and Structural Modeling

The integration of experimental data from DiAzKs-based crosslinking with computational biology and structural modeling is providing unprecedented insights into the three-dimensional architecture of protein complexes. This convergence of techniques is crucial for understanding the structural basis of protein function and for rational drug design.

Molecular Docking and Dynamics Simulations in DiAzKs (hydrochloride)-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interactions between molecules. pnas.orgresearchgate.net While direct docking studies of DiAzKs itself are not widespread, these methods are extensively used to model the interactions of proteins captured through crosslinking experiments. biorxiv.org

Once a protein-protein interaction is identified using DiAzKs, molecular docking can be employed to predict the binding interface and the orientation of the interacting partners. biorxiv.org The distance constraints obtained from crosslinking experiments—knowing which residues are in close proximity—can be used to guide and validate the docking models, significantly improving their accuracy. nih.gov

Molecular dynamics simulations can then be used to study the dynamic behavior of the protein complex over time. pnas.orgresearchgate.net These simulations provide insights into the stability of the interaction, the conformational changes that occur upon binding, and the key residues that contribute to the binding affinity. pnas.org By simulating the flexibility of the proteins, MD can help to refine the static picture provided by docking and crystallography, offering a more realistic representation of the interaction in a dynamic cellular environment.

The table below summarizes the roles of molecular docking and dynamics simulations in the context of DiAzKs-based crosslinking studies.

| Computational Method | Application in DiAzKs-based Studies | Insights Gained |

| Molecular Docking | Predict the binding interface of proteins identified through crosslinking. | Provides a static model of the protein complex, highlighting potential contact residues. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the cross-linked protein complex. | Reveals conformational changes, flexibility of interacting domains, and key energetic contributions to binding. |

In Silico Prediction of Crosslinking Sites and Efficiencies

The development of computational tools to predict potential crosslinking sites and their efficiencies is an emerging area that promises to streamline experimental workflows. By analyzing protein structures, these in silico methods can identify surface-accessible residues that are likely to be cross-linked by a reagent like DiAzKs. nih.govnih.gov

Several software tools and algorithms are being developed to predict crosslinking outcomes based on factors such as the distance between reactive residues, their solvent accessibility, and the flexibility of the protein regions. nih.govresearchgate.net For instance, algorithms can take a protein's 3D structure (from the Protein Data Bank or predicted by tools like AlphaFold) and the spacer arm length of the crosslinker as input to generate a list of plausible crosslinks. nih.govnih.gov

The prediction of crosslinking efficiency is more complex, as it depends on the local chemical environment and the reactivity of the photo-activated diazirine. nih.gov However, machine learning approaches are being explored to build predictive models based on large datasets of experimentally verified crosslinks. These models could help researchers to design more effective crosslinking experiments by selecting the most promising sites for incorporating DiAzKs.

The integration of such predictive tools will not only save time and resources but also enhance the quality and interpretability of the data generated from photo-crosslinking experiments.

Potential for Developing Novel Chemical Probes and Biological Tools

DiAzKs (hydrochloride) and other diazirine-containing molecules are foundational for the development of a new generation of chemical probes and biological tools. ucsf.edu Their ability to be incorporated into various biomolecules, including peptides, proteins, and even nucleic acids, makes them incredibly versatile for probing complex biological processes. viennabiocenter.org

One of the most significant applications is in the creation of photo-affinity probes for target identification of bioactive small molecules and natural products. acs.orguc.cl By attaching a diazirine moiety to a small molecule of interest, researchers can "fish" for its protein targets in a complex cellular lysate or even in living cells. uc.cl Upon UV irradiation, the probe covalently links to its binding partners, which can then be identified by mass spectrometry. nih.gov This approach is particularly powerful for identifying the targets of drugs with unknown mechanisms of action.

Furthermore, the development of bifunctional probes containing a diazirine, a bioorthogonal handle, and a reporter group (like a fluorophore) is enabling new imaging applications. acs.org These probes can be used to visualize the subcellular localization of protein-protein interactions in real-time.

The table below highlights some of the novel probes and tools being developed using diazirine chemistry.

| Probe/Tool Type | Description | Application |

| Photo-affinity Probes | A small molecule or ligand functionalized with a diazirine group. | Target identification for drugs and natural products. |

| Bifunctional Crosslinkers | Contains a photo-activatable group, a bioorthogonal handle, and often a cleavable linker. | Covalent capture and subsequent enrichment/identification of interacting partners. |

| Genetically Encoded Probes | Proteins with site-specifically incorporated DiAzKs or similar UAAs. | Mapping protein interaction networks and studying post-translational modifications. medchemexpress.commedchemexpress.com |

| Imaging Probes | Diazerine-containing molecules with a fluorescent reporter. | Visualizing molecular interactions and their localization within living cells. |

Exploration of Undruggable Targets and Novel Therapeutic Modalities

A significant portion of the human proteome, estimated to be over 85%, is considered "undruggable" by conventional small-molecule inhibitors due to the lack of well-defined binding pockets. nih.govnih.gov These proteins, which include many transcription factors and scaffolding proteins, often function through large, flat protein-protein interactions (PPIs). nih.gov Photo-crosslinking with probes like DiAzKs is emerging as a key technology to tackle this challenge. researchgate.net

By covalently capturing the transient interactions of these "undruggable" targets, researchers can identify novel binding partners and allosteric sites that may be amenable to therapeutic intervention. For example, a photo-crosslinking approach can be used to identify small molecules that stabilize or disrupt a critical PPI, even if they bind to a shallow pocket on the protein surface.

This technology is also instrumental in the development of novel therapeutic modalities such as targeted protein degradation (e.g., PROTACs) and molecular glues. researchgate.net Photo-crosslinking can help to identify E3 ligases that can be recruited to a target protein for its degradation or to discover small molecules that induce a new interaction between a target and an E3 ligase.

The ability to map the interaction landscape of previously intractable targets opens up new avenues for drug discovery and the development of therapies for a wide range of diseases, including cancer and neurodegenerative disorders, that are driven by these "undruggable" proteins. nih.gov

Q & A

Q. What are the key chemical properties of DiAzKs hydrochloride that influence its utility in protein-protein interaction studies?

DiAzKs hydrochloride contains a diazirine group and a lysine backbone, enabling site-specific incorporation into proteins via genetic code expansion. Its photo-cross-linking activity (activated at 365 nm UV) and solubility in aqueous buffers (optimal at pH 7.4) make it suitable for in vitro and cellular studies. Stability under recommended storage conditions (dry, inert atmosphere) is critical to maintain reactivity .

Q. What are standard protocols for incorporating DiAzKs hydrochloride into eukaryotic protein complexes?

Use amber codon suppression with orthogonal tRNA/synthetase pairs to site-specifically introduce DiAzKs into proteins. Post-incorporation, validate via mass spectrometry or fluorescence tagging. For cross-linking, irradiate samples with 365 nm UV for 15 minutes, followed by SDS-PAGE or LC-MS/MS to identify interacting partners .

Q. How should researchers handle DiAzKs hydrochloride to ensure experimental reproducibility?

Store lyophilized DiAzKs hydrochloride at -20°C in desiccated conditions. Prepare working solutions in PBS (pH 7.4) immediately before use. Include negative controls (e.g., non-UV-irradiated samples) and validate cross-linking efficiency using Western blotting or quantitative proteomics .

Advanced Research Questions

Q. How can researchers troubleshoot low cross-linking efficiency with DiAzKs hydrochloride in structural studies?

Potential causes include suboptimal UV wavelength/duration, improper protein folding, or steric hindrance. Optimize UV exposure time (e.g., 5–30 minutes) and validate protein functionality post-incorporation. Use Förster resonance energy transfer (FRET) or size-exclusion chromatography (SEC) to confirm complex formation prior to cross-linking .

Q. What methodologies are recommended for analyzing contradictory cross-linking data in multiprotein systems?

Apply systematic review principles: (1) Replicate experiments across biological replicates, (2) Use orthogonal techniques (e.g., cryo-EM or hydrogen-deuterium exchange) to validate interactions, and (3) Employ statistical frameworks like false-discovery-rate correction for MS data. For example, in TAF11/TAF13 studies, SEC and SDS-PAGE were used to resolve conformational changes induced by TBP binding .

Q. How can DiAzKs hydrochloride be used to study transient or weak protein interactions in living cells?

Combine with proximity labeling (e.g., TurboID) for spatial enrichment of cross-linked complexes. Perform time-resolved cross-linking followed by pulse-chase experiments. Use quantitative proteomics (e.g., SILAC) to distinguish background noise from specific interactions .

Safety and Methodological Best Practices

Q. What safety protocols are critical when handling DiAzKs hydrochloride in laboratory settings?

Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store separately from strong acids/oxidizers. In case of spills, neutralize with inert absorbents and dispose as hazardous waste. Monitor for hazardous decomposition products (e.g., toxic fumes under combustion) .

Q. How should researchers validate the specificity of DiAzKs-mediated cross-links in crowded cellular environments?

Perform competition assays with excess non-modified lysine. Use CRISPR-edited cell lines lacking the target protein to confirm background signals. Integrate cross-linking data with co-immunoprecipitation or structural modeling to reduce false positives .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for quantifying cross-linking efficiency in large-scale proteomic datasets?

Apply intensity-based absolute quantification (iBAQ) for MS data. Normalize cross-link abundance against non-irradiated controls. Use tools like xiNET or Xlink Analyzer for visualization, and apply Benjamini-Hochberg correction to adjust for multiple hypotheses .

Q. How can researchers reconcile discrepancies between DiAzKs cross-linking data and existing structural models?

Perform molecular dynamics simulations to assess flexibility of cross-linked regions. Validate using mutagenesis (e.g., alanine scanning at cross-linked residues). Cross-reference with cryo-EM density maps to resolve conformational states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.